1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Overview
Description
“1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine” is a compound that has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . This compound is part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .
Molecular Structure Analysis
The molecular structure of this compound is derived from the 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines series . The structure is optimized by varying the linker group between the piperidine and the lipophilic substituent .Scientific Research Applications
Cancer Research and Antitumor Agents
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine has shown potential in cancer research, particularly as an inhibitor of Protein Kinase B (Akt). Protein Kinase B is a key component in intracellular signaling pathways related to growth and survival, often deregulated in cancer. Studies have indicated that derivatives of this compound can act as potent, orally bioavailable inhibitors of PKB, impacting tumor growth in xenograft models (McHardy et al., 2010).
Organic Synthesis and Crystallography
The compound's relevance extends to organic chemistry, particularly in the synthesis of various complex molecules. For instance, its derivatives have been used in the synthesis of substituted pyrimidine imines and thiazolidinones, which were later evaluated for their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, its crystal structure has been studied to understand its molecular interactions and conformations, which is crucial for designing new molecules with specific properties (Gehringer et al., 2014).
Synthesis of Pyrrolo[2,3-d]pyrimidines
This compound is also significant in the synthesis of a variety of pyrrolo[2,3-d]pyrimidines. For example, it has been used in phosphorus pentoxide-mediated reactions to synthesize different pyrrolo[2,3-d]pyrimidin-4-amines, which have applications in the development of pesticides (Jørgensen, Girgis, & Pedersen, 1985).
Antimicrobial and Antibacterial Activities
Derivatives of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine have been synthesized and evaluated for their antimicrobial and antibacterial activities. For instance, certain piperidine-containing pyrimidine imines and thiazolidinones have shown significant antibacterial properties, contributing to the ongoing research in the field of antimicrobial drugs (Merugu, Ramesh, & Sreenivasulu, 2010).
Future Directions
properties
IUPAC Name |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJTCRGELSHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=C2C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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